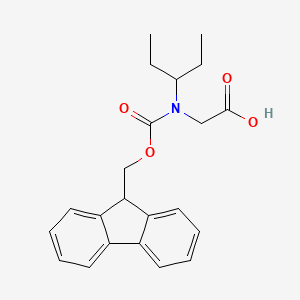

N-Fmoc-N-(1-ethylpropyl)-glycine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(pentan-3-yl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-3-15(4-2)23(13-21(24)25)22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20H,3-4,13-14H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQYXGCMYPGPERD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Fmoc N 1 Ethylpropyl Glycine and Analogues

Stereoselective Synthesis Strategies

The introduction of a chiral center at the N-substituent, as in N-Fmoc-N-(1-ethylpropyl)-glycine, necessitates precise control over stereochemistry. The development of enantioselective routes and methods to ensure chiral purity are paramount for producing stereoisomerically pure products.

Enantioselective Routes to N-Substituted Glycines

The synthesis of N-substituted glycines, which are achiral at the α-carbon, can still involve stereoselectivity when the N-substituent itself is chiral. acs.org One of the foundational methods for creating α-amino acids involves the alkylation of benzophenone (B1666685) imines of glycine (B1666218) alkyl esters, a technique pioneered by O'Donnell. organic-chemistry.org This method can be adapted for N-alkylation and can employ chiral phase-transfer catalysts to induce enantioselectivity, particularly when synthesizing more complex, unnatural amino acids. organic-chemistry.org

For the synthesis of N-substituted glycines where the substituent itself is chiral, such as in the case of N-(1-ethylpropyl)-glycine, the chirality is introduced via the amine. A common approach is the aminolysis of chloroacetic acid with a chiral amine, like (S)-1-ethylpropylamine, to form the N-substituted glycine. mdpi.com This straightforward nucleophilic substitution establishes the chiral center on the nitrogen substituent.

Another versatile approach is reductive amination. This involves the reaction of glycine or its esters with a ketone, in this case, 3-pentanone, in the presence of a reducing agent. To achieve enantioselectivity, a chiral reducing agent or a chiral auxiliary on the glycine moiety can be employed. While traditional methods often use robust reducing agents, newer protocols are exploring milder and more selective conditions.

Control of Chiral Purity and Configuration

Ensuring the chiral purity of Nα-Fmoc protected amino acids is a critical quality attribute in the synthesis of therapeutic peptides to minimize the risk of diastereomeric impurities which may have undesirable pharmacological effects. rsc.org High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for determining the enantiomeric purity of these compounds. rsc.orgphenomenex.com

The choice of CSP and mobile phase conditions are crucial for achieving successful chiral separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be highly effective for resolving the enantiomers of a wide range of N-Fmoc amino acids. phenomenex.comnih.gov The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral selector. rsc.org

For instance, studies have shown that for many N-Fmoc amino acids, a combination of trifluoroacetic acid as an acidic additive and acetonitrile (B52724) as an organic modifier in the mobile phase provides excellent chiral resolution on polysaccharide-based CSPs. phenomenex.com The elution order of the enantiomers can be consistent, with D-enantiomers often eluting before the L-enantiomers on certain quinine-based zwitterionic and anion-exchanger type CSPs. nih.gov

The expected enantiomeric purity for commercially available Fmoc-protected α-amino acids is typically greater than 99.0% enantiomeric excess (ee), with requirements for some applications being as high as ≥99.8% ee. phenomenex.com Achieving this level of precision is a testament to the advanced capabilities of modern chiral HPLC techniques.

Table 1: Chiral HPLC Separation of Nα-Fmoc Amino Acids

| Chiral Stationary Phase | Typical Mobile Phase Additives | Common Organic Modifier | Interaction Mechanisms | Typical Enantiomeric Purity Achieved |

| Polysaccharide-based (e.g., Lux Cellulose-1) phenomenex.com | Trifluoroacetic Acid (TFA) | Acetonitrile | Hydrogen bonding, dipole-dipole, π-π interactions | >99.0% ee |

| Quinine-based Zwitterionic/Anion-Exchanger nih.gov | Formic Acid (FA), Triethylamine (TEA) | Methanol | Ion-exchange, hydrogen bonding | High resolution, specific elution order |

| CHIRALPAK IA, IC, QNAX rsc.org | Varied based on analyte | Acetonitrile, Methanol | π-π interactions, dipole-dipole, ion-exchange | High selectivity and resolution |

Diversification through N-Alkylation and Side-Chain Modification

The ability to introduce a variety of substituents onto the nitrogen atom and modify the glycine side chain allows for the creation of a diverse library of building blocks for various applications in medicinal chemistry and material science.

Regioselective Functionalization Approaches

The selective alkylation of the nitrogen atom of glycine is a key step in the synthesis of N-substituted glycines. A common strategy involves the use of a protecting group on the carboxylic acid functionality, followed by alkylation of the amino group. Traditional methods for N-alkylation often involve the use of alkyl halides and a base. mdpi.com However, these methods can sometimes lead to over-alkylation, producing tertiary amines.

To achieve mono-N-alkylation, several strategies have been developed. One approach is the use of reductive amination of glyoxylic acid with a primary amine. This method is highly efficient and generally provides good yields of the desired N-alkylated glycine. Another strategy involves the use of sulfonamide protecting groups on the nitrogen, which enhances the acidity of the N-H bond, facilitating selective alkylation. monash.edu The subsequent removal of the sulfonamide group yields the mono-N-alkylated product.

A novel and mild method for side-chain mono-N-alkylation of Fmoc-amino acids utilizes 4 Å molecular sieves as a base to promote the reaction with an appropriate alkyl halide. nih.govresearchgate.net This approach has been successfully applied to o-Ns-protected Fmoc-amino acids, allowing for the site-specific introduction of alkyl groups. nih.govresearchgate.net

Introduction of Branched Alkyl Moieties

The introduction of branched alkyl groups, such as the 1-ethylpropyl group, onto the nitrogen of glycine can be achieved through several synthetic routes. One of the most direct methods is the reductive amination of a glycine derivative with a ketone bearing the desired branched structure, in this case, 3-pentanone. This reaction is typically carried out in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

Alternatively, nucleophilic substitution reactions can be employed. This involves reacting a glycine ester with a branched alkyl halide, such as 3-bromopentane, in the presence of a base. The choice of base and reaction conditions is crucial to avoid elimination side reactions and to favor the desired substitution product. Phase-transfer catalysis can be beneficial in these reactions, improving the yield and facilitating the reaction between the aqueous and organic phases. organic-chemistry.org

The synthesis of β-branched α-amino acids can also be achieved through stereoselective methods, such as the phase-transfer-catalyzed asymmetric alkylation of glycine derivatives, which can offer efficient kinetic resolution. organic-chemistry.org While this is for α-alkylation, similar principles can be applied to N-alkylation strategies. The synthesis of branched-chain amino acids is also a known metabolic pathway in some microorganisms, highlighting nature's approach to creating these structures. nih.gov

Protecting Group Chemistry within Fmoc-Based Synthesis

The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, allowing for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups. americanpeptidesociety.orgnumberanalytics.comiris-biotech.de

The Fmoc group is typically introduced to the amino acid by reacting it with Fmoc-Cl or Fmoc-OSu in the presence of a base. In the context of this compound synthesis, the Fmoc group protects the secondary amine. The deprotection of the Fmoc group is achieved using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). americanpeptidesociety.org This process is rapid and efficient, making it suitable for automated peptide synthesis. americanpeptidesociety.org

In Fmoc-based SPPS, a variety of side-chain protecting groups are employed to prevent unwanted reactions during peptide elongation. iris-biotech.decreative-peptides.com For amino acids with functionalized side chains, orthogonal protecting groups are essential. numberanalytics.comiris-biotech.de For example, the tert-butyl (tBu) group is commonly used to protect the side-chain carboxyl groups of aspartic and glutamic acid, and the hydroxyl groups of serine and threonine. iris-biotech.de These tBu groups are stable to the basic conditions used for Fmoc removal but are readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin. iris-biotech.de

The choice of protecting groups is critical to avoid side reactions. For instance, aspartic acid is prone to aspartimide formation during Fmoc removal, which can be minimized by using specific protecting groups or modified deprotection conditions. acs.org Similarly, the choice of protecting group for amino acids like histidine and cysteine is crucial to prevent racemization and side reactions. acs.org

Table 2: Common Protecting Groups in Fmoc-Based Synthesis

| Functional Group | Amino Acid Example | Common Protecting Group | Deprotection Condition |

| α-Amino Group | All amino acids | Fmoc | Base (e.g., Piperidine) americanpeptidesociety.org |

| Carboxyl Group | Aspartic Acid, Glutamic Acid | tert-Butyl (tBu) | Acid (e.g., TFA) iris-biotech.de |

| Hydroxyl Group | Serine, Threonine, Tyrosine | tert-Butyl (tBu) | Acid (e.g., TFA) iris-biotech.de |

| Imidazole Group | Histidine | Trityl (Trt) | Acid (e.g., TFA) acs.org |

| Thiol Group | Cysteine | Trityl (Trt), Acetamidomethyl (Acm) | Acid (e.g., TFA), specific reagents for Acm creative-peptides.com |

Mechanism and Efficiency of Fmoc Deprotection

The removal of the Fmoc group is a critical step in the iterative process of solid-phase peptide synthesis (SPPS). Its efficiency directly impacts the purity and yield of the final product.

Mechanism

The deprotection of an N-Fmoc protected amino acid, including this compound, proceeds via a base-catalyzed β-elimination (E1cB) mechanism. This is a two-step process:

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the relatively acidic proton from the C9 position of the fluorene (B118485) ring system. nih.govrsc.org

Elimination: The resulting carbanion is stabilized by the aromatic system and undergoes elimination, cleaving the C-O bond to release the free amine of the peptide, carbon dioxide, and the highly reactive electrophile, dibenzofulvene (DBF). rsc.org The excess amine base in the reaction mixture then acts as a scavenger, trapping the DBF to form a stable adduct, which drives the equilibrium towards deprotection. rsc.org

Efficiency and Reagent Comparison

The efficiency of Fmoc removal is influenced by several factors, including the choice of base, solvent, concentration, and the peptide sequence itself. While a 20% solution of piperidine in N,N-dimethylformamide (DMF) is the conventional reagent, concerns over toxicity and side reactions have prompted research into alternatives. nih.govacsgcipr.org Combinations of the non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with a nucleophilic scavenger like piperazine (B1678402) have been shown to accelerate deprotection kinetics, which is particularly useful for overcoming aggregation in difficult sequences. rsc.orgnih.gov

Below is a comparative table of common Fmoc deprotection reagents.

| Reagent(s) | Typical Concentration | Half-life (t½) of Fmoc removal (Fmoc-Val) | Notes |

| Piperidine | 20% in DMF | ~7 seconds rsc.org | The most common and well-studied reagent. Can cause side reactions like aspartimide formation. researchgate.net |

| Piperazine | 10% w/v in DMF/Ethanol | Slower than piperidine alone at short times. nih.gov | Less toxic alternative to piperidine. Often used in combination with other reagents. |

| 4-Methylpiperidine | 20% v/v in DMF | Similar kinetics to piperidine. nih.govresearchgate.net | Shown to be an effective substitute for piperidine, with better handling properties in automated synthesizers. researchgate.net |

| Piperazine + DBU | 5% Piperazine + 2% DBU | Faster than 20% piperidine. | Rapid deprotection, reduces deletion sequences. DBU is a strong, non-nucleophilic base; piperazine acts as the DBF scavenger. rsc.orgnih.gov |

Orthogonal Protection Strategies for Complex Syntheses

Orthogonality in protecting group strategy is a fundamental concept that allows for the selective removal of one type of protecting group in the presence of others. nih.govjocpr.comspringernature.com This enables the synthesis of complex, non-linear, or modified peptides, which may incorporate residues like N-(1-ethylpropyl)-glycine.

The standard approach in modern peptide chemistry is the Fmoc/tBu strategy . researchgate.net In this scheme:

The temporary Nα-amino group protection is provided by the base-labile Fmoc group .

Permanent side-chain protection is typically provided by groups that are cleaved with strong acid, such as the tert-butyl (tBu) group for hydroxyls and carboxylates. iris-biotech.de

This two-dimensional orthogonality is sufficient for synthesizing simple, linear peptides. However, for more advanced applications such as on-resin cyclization, side-chain labeling with probes, or the synthesis of branched peptides, additional layers of orthogonality are required. nih.goviris-biotech.de This involves employing semi-permanent protecting groups that can be removed under conditions that leave both the Fmoc and tBu groups intact.

The following table summarizes key orthogonal protecting groups used in complex peptide synthesis.

| Protecting Group | Structure | Cleavage Conditions | Orthogonal To | Use Case |

| Allyloxycarbonyl (Alloc) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger (e.g., PhSiH₃) | Fmoc, tBu, Mtt, Dde | Protecting Lys, Orn, Asp, Glu side chains for on-resin lactam bridge formation. researchgate.net | |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | 2-5% Hydrazine in DMF | Fmoc, tBu, Alloc, Mtt | Side-chain protection of Lys or Orn for subsequent modification or branching. iris-biotech.de | |

| Methyltrityl (Mtt) | 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Fmoc, tBu, Alloc, Dde | Side-chain protection of Lys, His, Cys, Ser, Thr. Allows for selective deprotection when hyper-acid-labile resins are used. iris-biotech.de |

Novel Catalytic and Flow Chemistry Approaches

Recent advances in synthetic chemistry are providing more efficient, sustainable, and automated routes for the preparation of this compound and its incorporation into peptides.

Novel Catalytic Syntheses

The synthesis of N-alkyl amino acids, the precursors to building blocks like this compound, has traditionally relied on methods such as reductive amination or nucleophilic substitution, which can lack atom economy. nih.gov Modern catalytic approaches offer greener and more efficient alternatives:

Direct N-alkylation with Alcohols: Ruthenium and Iridium-based catalysts enable the direct N-alkylation of unprotected amino acids and their esters using alcohols, with water as the only byproduct. nih.govresearchgate.net This "borrowing hydrogen" methodology is highly atom-economical and can proceed with excellent retention of stereochemistry. nih.gov

Biocatalysis: The use of enzymes, such as N-methyltransferases and dehydrogenases, is an emerging field for the enantioselective synthesis of N-alkyl-α-amino acids. manchester.ac.uknih.gov These biocatalytic routes offer a sustainable alternative to traditional chemical methods, often avoiding hazardous reagents and complex purification procedures. manchester.ac.ukacs.org

Flow Chemistry Approaches

Continuous-flow solid-phase peptide synthesis (SPPS) has emerged as a powerful alternative to traditional batch synthesis. chimia.chresearchgate.net In a flow system, reagents are continuously passed through a reactor containing the solid-support resin. This technology offers significant advantages, particularly for the synthesis of complex peptides including those with N-substituted residues. chimia.chnih.gov

| Feature | Batch SPPS | Flow SPPS |

| Reagent Exchange | Discrete draining and filling steps; can be slow. | Rapid and efficient washing via continuous solvent stream. nih.gov |

| Heat Transfer | Slower and potentially uneven, especially on a large scale. | Highly efficient and uniform, allowing for rapid heating to accelerate reactions. nih.gov |

| Reagent Concentration | Can be diluted by residual solvent. | Maintained at a constant high level at the reaction site. chimia.ch |

| Side Reactions | Longer contact times can increase side reactions like racemization or aggregation. | Shorter residence times and efficient mixing can minimize side reactions. chimia.ch |

| Automation & Monitoring | Standard automation is common. | Readily automated with options for in-line monitoring (e.g., UV-Vis to track Fmoc deprotection). chimia.ch |

Flow chemistry has been successfully applied to the synthesis of N-methylated peptides, a close analogue to peptides containing N-(1-ethylpropyl)-glycine, demonstrating improved coupling efficiency and reduced reagent consumption. chimia.chthieme-connect.com The precise control over reaction time and temperature is particularly beneficial for minimizing epimerization of sensitive residues during activation and coupling.

Applications in Peptide and Peptidomimetic Chemistry

Integration into Solid-Phase Peptide Synthesis (SPPS)

In the realm of Solid-Phase Peptide Synthesis (SPPS), the incorporation of N-Fmoc-N-(1-ethylpropyl)-glycine can be particularly advantageous for the synthesis of "difficult sequences," which are prone to aggregation and side reactions.

The introduction of the sterically demanding 1-ethylpropyl group at the nitrogen atom of glycine (B1666218) presents a challenge for coupling efficiency. The bulkiness of this substituent can hinder the approach of the activated carboxyl group of the incoming amino acid. Consequently, optimization of coupling conditions is crucial to ensure complete and efficient peptide bond formation.

Standard coupling reagents may require longer reaction times or elevated temperatures to drive the reaction to completion. More potent activating reagents are often employed to overcome the steric hindrance.

Coupling Reagents: The use of highly efficient coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA) is often preferred.

Reaction Time and Temperature: Extended coupling times are typically necessary. The use of microwave-assisted SPPS can significantly accelerate the coupling of such sterically hindered residues by providing localized heating.

Table 1: Illustrative Coupling Efficiency of this compound under Various Conditions

| Coupling Reagent | Base | Temperature | Coupling Time | Estimated Efficiency |

| DIC/HOBt | DIPEA | Room Temp | 2 hours | ~75% |

| HBTU/HOBt | DIPEA | Room Temp | 2 hours | ~85% |

| HATU | DIPEA | Room Temp | 2 hours | >95% |

| HATU | DIPEA | 50°C (Microwave) | 10 min | >98% |

Note: This table is illustrative and actual efficiencies may vary based on the specific peptide sequence and reaction conditions.

One of the primary applications of this compound is the mitigation of common side reactions that plague Fmoc-based SPPS.

Aspartimide formation is a notorious side reaction that occurs in peptides containing an Asp-Gly sequence. The amide nitrogen of the glycine residue can attack the side-chain ester of the preceding aspartic acid, leading to the formation of a cyclic aspartimide intermediate. This intermediate can then hydrolyze to form undesired β-aspartyl and D-aspartyl peptides, which are difficult to separate from the target peptide.

The N-alkylation in this compound provides a powerful solution to this problem. The bulky 1-ethylpropyl group on the glycine nitrogen sterically shields it, preventing the initial intramolecular cyclization required for aspartimide formation.

Table 2: Comparison of Aspartimide Formation in an Asp-Gly Sequence

| Glycine Derivative Used | Fmoc Deprotection Conditions | Aspartimide Formation (%) |

| Fmoc-Gly-OH | 20% Piperidine (B6355638) in DMF, 20 min | 15-50% |

| This compound | 20% Piperidine in DMF, 20 min | <1% |

Note: This table provides typical expected values for illustrative purposes.

Racemization of amino acids during activation and coupling is a significant concern in peptide synthesis, as it leads to the formation of diastereomeric impurities. While the N-Fmoc protecting group itself helps to suppress racemization of the protected amino acid, the N-alkylation in this compound can further contribute to the stereochemical integrity of the peptide chain. By disrupting interchain hydrogen bonding and preventing aggregation, it can lead to cleaner coupling reactions with reduced levels of epimerization at the adjacent C-terminal residue. Studies on other N-alkylated amino acids have shown that their incorporation can reduce racemization, particularly in microwave-assisted synthesis where higher temperatures are employed. nih.gov

This compound is compatible with automated peptide synthesizers. nih.gov However, the protocols may need to be adjusted to account for the slower coupling kinetics. This often involves programming longer coupling steps or double-coupling cycles for the residue immediately following the N-alkylated glycine. In high-throughput synthesis of peptide libraries, the use of such modified amino acids can be strategic to ensure the fidelity of synthesis for a large number of peptides simultaneously, especially when dealing with known difficult sequences.

Mitigation of Undesired Side Reactions in SPPS

Utility in Solution-Phase Peptide Synthesis (LPPS)

While less common than in SPPS, this compound also finds utility in solution-phase peptide synthesis (LPPS), particularly in the synthesis of longer peptide fragments. A major challenge in LPPS is the poor solubility of fully protected peptide intermediates as the chain elongates, due to the formation of secondary structures like β-sheets.

The incorporation of this compound can significantly enhance the solubility of these peptide fragments. The N-alkyl group acts as a "structure-breaker," disrupting the intermolecular hydrogen bonds that lead to aggregation and precipitation. This allows for more efficient purification and handling of peptide intermediates, facilitating the synthesis of longer and more complex peptides in solution.

Design and Synthesis of Peptidomimetics

The incorporation of this compound into peptide sequences is a key strategy in the creation of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. The N-substituted glycine scaffold, often referred to as a "peptoid," is a cornerstone of this approach.

Construction of Pseudopeptide Backbones

The use of this compound allows for the construction of pseudopeptide backbones where the side chain is shifted from the alpha-carbon to the nitrogen atom. This fundamental change in the peptide architecture has profound implications for the resulting molecule's structure and function. The synthesis of these backbones typically follows standard solid-phase peptide synthesis (SPPS) protocols, where the Fmoc group is removed to allow for coupling with the next amino acid in the sequence. nih.gov The 1-ethylpropyl side chain, being sterically demanding, can influence the efficiency of the coupling reactions.

The resulting N-substituted glycine oligomers, or peptoids, are isomers of natural peptides but possess an achiral backbone devoid of hydrogen bond donors. nih.gov This modification is critical in the design of molecules that can mimic peptide function while exhibiting enhanced properties.

Conformational Control in Non-Natural Peptides

The conformation of a peptide is crucial for its biological activity. The introduction of N-substituted glycines, such as N-(1-ethylpropyl)-glycine, provides a powerful tool for controlling the three-dimensional structure of non-natural peptides. The steric bulk of the N-alkyl group influences the rotational freedom around the peptide backbone bonds, particularly the cis-trans isomerization of the amide bond.

While typical peptide bonds predominantly adopt a trans conformation, the lack of a substituent on the alpha-carbon in N-substituted glycines can lower the energy barrier for cis-amide bond formation. The specific nature of the N-alkyl group plays a significant role in determining the preferred conformation. Bulky side chains can favor a particular geometry to minimize steric clash, thus pre-organizing the peptide backbone into a defined secondary structure, such as a helix. nih.gov This conformational control is a key aspect of rational drug design, enabling the creation of peptidomimetics that can precisely mimic the bioactive conformation of a natural peptide. nih.gov

Table 1: Influence of N-Substitution on Amide Bond Conformation

| N-Substituent Type | Predominant Amide Conformation | Rationale |

| Small (e.g., Methyl) | Mixture of cis and trans | Low steric hindrance allows for facile isomerization. |

| Bulky/Aromatic (e.g., 1-ethylpropyl) | Can favor trans or cis depending on adjacent residues and solvent | Steric interactions can lock the amide bond into a specific conformation to minimize energy. |

This table presents generalized findings for N-substituted glycines; specific data for N-(1-ethylpropyl)-glycine may vary.

Enhancement of Proteolytic Stability and Bioactivity Profiles

A major hurdle in the therapeutic use of natural peptides is their rapid degradation by proteases in the body. nih.gov The modification of the peptide backbone by incorporating N-substituted glycines like N-(1-ethylpropyl)-glycine is a highly effective strategy to overcome this limitation.

Proteases recognize and cleave specific peptide bond sequences. The alteration of the peptide backbone, specifically the absence of a hydrogen bond donor and the presence of the side chain on the nitrogen, renders the molecule unrecognizable to many common proteases. nih.gov This inherent resistance to proteolysis significantly enhances the in vivo half-life of the peptidomimetic, allowing for sustained therapeutic effect.

Table 2: Comparative Proteolytic Stability of Peptides vs. Peptoids

| Molecule Type | Susceptibility to Proteases (e.g., Trypsin, Chymotrypsin) | Rationale for Stability |

| Natural Peptides | High | Recognized and cleaved by specific proteases. |

| Peptoids (N-substituted glycines) | Low to Negligible | Altered backbone structure prevents protease recognition and binding. nih.gov |

This table illustrates a general principle; specific degradation rates can be influenced by the sequence and terminal modifications. nih.gov

The enhanced stability of peptidomimetics containing N-(1-ethylpropyl)-glycine often translates to improved bioactivity. By resisting degradation, the molecule can maintain its effective concentration at the target site for a longer period. Furthermore, the hydrophobicity imparted by the 1-ethylpropyl group can influence the molecule's interaction with biological membranes and protein targets, potentially leading to novel or enhanced biological activities. researchgate.net Research on various N-substituted glycine oligomers has demonstrated their potential as antimicrobial agents, anticancer therapeutics, and tools for diagnostics. nih.gov

Biophysical and Computational Characterization

Conformational Analysis and Structural Dynamics

The conformational landscape of N-Fmoc-N-(1-ethylpropyl)-glycine is largely dictated by the steric and electronic interactions between the Fmoc group, the 1-ethylpropyl side chain, and the glycine (B1666218) backbone. These interactions govern the molecule's three-dimensional structure and its dynamic behavior in solution.

Molecular mechanics simulations are powerful tools to explore the conformational space of flexible molecules like this compound. nih.gov These simulations rely on classical force fields to calculate the potential energy of different conformations, providing insights into the molecule's preferred shapes and dynamic behavior. acs.org

For N-substituted glycine derivatives, often referred to as peptoids, the conformational flexibility is a key characteristic. rsc.org Molecular dynamics (MD) simulations of related N-alkylated glycine residues have shown that the nature of the N-substituent plays a critical role in determining the accessible conformations. nih.gov In the case of this compound, the bulky and rigid Fmoc group, combined with the sterically demanding 1-ethylpropyl group, is expected to significantly restrict the rotational freedom around the N-Cα bond.

Table 1: Key Torsional Angles in N-Fmoc-N-alkyl-glycine Derivatives

| Torsion Angle | Description | Expected Influence of 1-ethylpropyl group |

| ω (Cα-C'-N-Cα) | Amide bond dihedral | Primarily trans due to steric clash |

| φ (C'-N-Cα-C') | Backbone dihedral | Restricted rotation due to bulky substituents |

| ψ (N-Cα-C'-N) | Backbone dihedral | Influenced by side chain and Fmoc group |

This table is illustrative and based on general principles of peptide and peptoid chemistry. Specific values would require dedicated computational studies.

Density Functional Theory (DFT) provides a more accurate quantum mechanical description of the electronic structure and energetics of molecules. DFT calculations are invaluable for refining the geometries obtained from MM simulations and for calculating various molecular properties. nih.gov

For N-benzoyl glycine, a related compound, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been successfully used to determine its equilibrium geometry and vibrational frequencies. Similar computational approaches can be applied to this compound to obtain precise information about its bond lengths, bond angles, and the relative energies of its different conformers.

DFT studies on glycine and its derivatives have revealed that even small modifications can significantly impact their conformational preferences and electronic properties. nih.govresearchgate.net For this compound, DFT calculations would be crucial to accurately model the non-covalent interactions, such as π-π stacking involving the fluorenyl group and van der Waals interactions of the ethylpropyl side chain, which are key to its structural stability.

Experimental techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy provide valuable data that can be correlated with computational models to validate the predicted solution-state conformations.

NMR Spectroscopy: 1H NMR spectroscopy is a powerful tool for characterizing the structure of molecules in solution. For Fmoc-glycine, the chemical shifts of the protons provide information about their local electronic environment. chemicalbook.com In this compound, the NMR spectrum would be more complex due to the additional signals from the ethylpropyl group. The through-space correlations observed in two-dimensional NMR experiments, such as NOESY, would be particularly useful in determining the proximity of different protons, thereby providing constraints for conformational modeling.

Electronic Structure and Reactivity Descriptors

The electronic properties of this compound, such as the distribution of electron density and the energies of its molecular orbitals, are fundamental to understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgbhu.ac.in The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor.

For N-substituted glycine derivatives, the HOMO is typically localized on the electron-rich regions, such as the lone pair of the nitrogen atom and the π-system of the Fmoc group. acs.org The LUMO, on the other hand, is generally distributed over the carbonyl group and the aromatic system, which can act as electron-accepting sites.

The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. acs.org For this compound, the electron-donating nature of the alkyl group and the extensive π-conjugation of the Fmoc group would influence the energies of the frontier orbitals.

Table 2: Predicted Frontier Molecular Orbital Characteristics

| Orbital | Predicted Localization | Implication for Reactivity |

| HOMO | Fluorenyl group, nitrogen lone pair | Nucleophilic character, site of oxidation |

| LUMO | Carbonyl group, fluorenyl group | Electrophilic character, site of reduction |

| HOMO-LUMO Gap | Moderate | Influences chemical stability and reactivity |

This table represents a qualitative prediction based on the functional groups present in the molecule.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

For amino acids and their derivatives, the MEP map highlights the electrophilic and nucleophilic regions. researchgate.net In this compound, the MEP surface would be expected to show a negative potential around the oxygen atoms of the carboxyl group, making them susceptible to electrophilic attack. Conversely, the regions around the acidic proton of the carboxyl group and the protons on the fluorenyl group would likely exhibit a positive potential, indicating sites for nucleophilic interaction. The nitrogen atom's lone pair, although sterically hindered, would also contribute to a region of negative potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the electronic structure of molecules, providing insights into charge distribution, hybridization, and intramolecular interactions. For this compound, an NBO analysis would elucidate the nature of the chemical bonds and the delocalization of electron density, particularly within the Fmoc group, the amide linkage, and the bulky alkyl substituent.

The analysis typically involves the calculation of natural charges on each atom, the hybridization of atomic orbitals contributing to each bond, and the stabilization energies associated with donor-acceptor interactions (hyperconjugation). These interactions, such as those between lone pairs and anti-bonding orbitals (e.g., n -> σ*), are crucial for understanding the molecule's conformational stability and reactivity.

While no specific NBO data for this compound has been published, a hypothetical NBO analysis would likely reveal significant charge delocalization within the fluorenyl ring system. The nitrogen atom of the glycine moiety would exhibit a partial negative charge, influenced by the electron-withdrawing nature of the adjacent carbonyl group and the electron-donating effect of the alkyl groups. The stabilization energies would quantify the electronic effects of the bulky 1-ethylpropyl group on the planarity and rotational barriers of the amide bond.

Table 1: Hypothetical Natural Bond Orbital (NBO) Analysis Data for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N | σ(C-C) | Data not available |

| LP(1) O(carbonyl) | σ(N-C) | Data not available |

| π(C=C) Fmoc | π*(C=C) Fmoc | Data not available |

This table is for illustrative purposes only, as specific data for the compound is not available.

Fukui Function Analysis for Active Site Identification

Fukui functions are descriptors derived from density functional theory (DFT) that help in identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes.

For this compound, Fukui function analysis would be instrumental in predicting its reactivity in various chemical transformations, such as during peptide coupling reactions or potential side reactions. The analysis would pinpoint the atoms most susceptible to attack. It is expected that the carbonyl carbon of the glycine moiety would be a primary electrophilic site, while the oxygen atoms of the carboxyl group would be nucleophilic centers. The aromatic rings of the Fmoc group could also exhibit sites for electrophilic substitution.

Without specific computational studies, quantitative Fukui function values for this molecule remain undetermined.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would typically be performed if this molecule were being investigated as an inhibitor or a ligand for a specific protein target.

Given its structure as a protected amino acid, it is more likely to be studied in the context of its incorporation into a larger peptide. Docking studies of such a peptide would then reveal how the bulky N-(1-ethylpropyl)-glycine residue influences the binding affinity and selectivity of the peptide for its target protein. The steric hindrance of the 1-ethylpropyl group could either enhance binding by occupying a specific hydrophobic pocket or decrease affinity by clashing with the protein surface.

Currently, there are no published molecular docking studies featuring this compound or peptides containing this residue.

Investigation of Advanced Spectroscopic Properties (e.g., Nonlinear Optics)

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Theoretical predictions of NLO properties, such as the first hyperpolarizability (β), are often performed using quantum chemical calculations. Molecules with large NLO responses typically possess a significant degree of charge transfer, often facilitated by a π-conjugated system connecting electron-donating and electron-accepting groups.

Table 2: Hypothetical Nonlinear Optical (NLO) Properties of this compound

| Property | Value |

| Dipole Moment (μ) | Data not available |

| Average Polarizability (α) | Data not available |

| First Hyperpolarizability (β) | Data not available |

This table is for illustrative purposes only, as specific data for the compound is not available.

The self-assembly properties of Fmoc-amino acid derivatives are well-documented and form a basis for their application in materials science, particularly in the formation of hydrogels and other nanostructures. The bulky and hydrophobic 1-ethylpropyl group in this compound would significantly influence its self-assembly behavior, potentially leading to materials with unique morphologies and properties.

Furthermore, if the molecule were found to possess significant NLO properties, it could be a candidate for incorporation into polymeric matrices or for the growth of single crystals for NLO applications. However, without experimental or theoretical data, its potential in materials science remains speculative.

While this compound is a structurally defined chemical compound, there is a clear lack of publicly available research on its detailed biophysical and computational properties. The advanced characterization techniques discussed—NBO analysis, Fukui functions, molecular docking, and NLO property prediction—would provide invaluable insights into its electronic structure, reactivity, and potential applications. The absence of such data underscores a gap in the scientific literature and presents an opportunity for future research to explore the unique features imparted by the bulky N-(1-ethylpropyl) substituent in this Fmoc-protected amino acid.

Role in Advanced Chemical Biology and Drug Discovery Research

Combinatorial Chemistry and Chemical Library Generation

The advent of combinatorial chemistry has revolutionized the process of drug discovery by enabling the rapid synthesis and screening of large collections of compounds, known as chemical libraries. N-Fmoc-N-(1-ethylpropyl)-glycine plays a significant role in this field, primarily due to its utility in solid-phase peptide synthesis (SPPS) and the generation of peptidomimetics.

Design and Synthesis of Diverse Molecular Libraries

In the context of "one-bead-one-compound" libraries, a powerful technique in combinatorial chemistry, this compound can be readily incorporated into the synthetic sequence. The Fmoc protecting group is compatible with standard solid-phase synthesis protocols, allowing for its sequential addition to a growing polymer-bound chain. The diversity of the library can be further expanded by combining this unique building block with a wide array of other natural and unnatural amino acids, as well as various capping agents.

Strategies for Lead Compound Identification

Once a diverse molecular library is synthesized, the next critical step is the identification of "hit" or "lead" compounds that exhibit a desired biological activity. The unique properties of molecules containing the N-(1-ethylpropyl)-glycine motif can be advantageous in screening assays. The hydrophobicity imparted by the ethylpropyl group can enhance cell permeability or influence binding to hydrophobic pockets within target proteins.

High-throughput screening (HTS) methodologies are employed to rapidly assess the activity of each library member. Compounds incorporating this compound that demonstrate promising activity are then subjected to further characterization. Deconvolution strategies are often used with pooled libraries to identify the specific active compound from a mixture. The distinct mass of the N-(1-ethylpropyl)-glycine residue can aid in the mass spectrometry-based identification of the active species.

Optimization of Bioactive Scaffolds through Combinatorial Approaches

Following the identification of a lead compound, the process of lead optimization begins, aiming to improve its potency, selectivity, and pharmacokinetic properties. This compound can be a valuable tool in this iterative process. By systematically replacing specific amino acid residues in a bioactive peptide with N-(1-ethylpropyl)-glycine, researchers can probe the structure-activity relationship (SAR).

For instance, if a lead peptide has a flexible region that is detrimental to its binding affinity, introducing the conformationally constrained N-(1-ethylpropyl)-glycine at that position can rigidify the backbone and potentially enhance its interaction with the target. This approach allows for the fine-tuning of the molecular architecture to achieve optimal biological activity.

Bioconjugation and Chemical Probe Development

Bioconjugation, the covalent attachment of two molecules, at least one of which is a biomolecule, is a fundamental technique in chemical biology. This compound, after deprotection of the Fmoc group, can be utilized in the development of sophisticated bioconjugates and chemical probes for a variety of diagnostic and therapeutic applications.

Site-Selective Derivatization of Biomolecules

The secondary amine of the deprotected N-(1-ethylpropyl)-glycine offers a reactive handle for the site-selective modification of biomolecules, such as proteins or peptides. While primary amines (like the epsilon-amino group of lysine) are abundant on the surface of proteins, the unique reactivity and steric environment of the N-(1-ethylpropyl)-glycine's secondary amine can potentially allow for more controlled and selective conjugation reactions.

This selectivity can be exploited to attach reporter molecules, such as fluorescent dyes or biotin, to a specific location within a peptide sequence. This is crucial for developing chemical probes to study biological processes with high precision. For example, a peptide-based probe containing a single N-(1-ethylpropyl)-glycine residue could be selectively labeled at that position, ensuring that the reporter group does not interfere with the peptide's binding to its target.

Development of Conjugates for Diagnostic and Therapeutic Applications

The ability to create well-defined bioconjugates is essential for the development of advanced diagnostics and therapeutics. Peptides and peptidomimetics containing the N-(1-ethylpropyl)-glycine moiety can be conjugated to various functional molecules to enhance their properties.

For diagnostic purposes, a targeting peptide incorporating N-(1-ethylpropyl)-glycine could be conjugated to an imaging agent, such as a radionuclide or a near-infrared dye. The resulting conjugate could then be used for in vivo imaging to visualize specific tissues or cell types that express the target receptor of the peptide.

In a therapeutic context, a potent peptide drug could be conjugated to a polymer like polyethylene (B3416737) glycol (PEG) via the N-(1-ethylpropyl)-glycine linker. This process, known as PEGylation, can improve the drug's solubility, stability, and circulation half-life in the body, leading to a more effective therapeutic outcome.

Isotope Labeling for Mechanistic and Structural Biology

The strategic incorporation of stable isotopes, such as ¹³C, ¹⁵N, and ²H, into molecules is a cornerstone of modern chemical biology and drug discovery. This compound, when synthesized with isotopic labels, can serve as a powerful tool for elucidating biological mechanisms and characterizing molecular structures. The presence of the N-(1-ethylpropyl) group can influence the local conformation and properties of peptides, making isotopically labeled versions of this compound valuable for detailed structural and functional studies.

Application in Biomolecular Nuclear Magnetic Resonance (NMR) Spectroscopy

Biomolecular NMR spectroscopy is a pivotal technique for studying the structure, dynamics, and interactions of biological macromolecules in solution. The introduction of isotopically labeled amino acids is often essential for simplifying complex spectra and for performing specific types of NMR experiments.

The use of isotopically labeled this compound, for instance with ¹³C or ¹⁵N, allows for site-specific observation within a peptide or protein. The N-alkylation in this compound can restrict the conformational freedom of the peptide backbone, which can be advantageous in stabilizing specific secondary structures like β-sheets. nih.gov NMR studies on peptides containing N-alkylated amino acids have shown that the steric hindrance from the alkyl group can lead to a higher population of the cis-amide bond conformation, a feature that is readily detectable by NMR spectroscopy. researchgate.net

When an isotopically labeled version of this compound is incorporated into a peptide, it provides a unique spectroscopic handle. For example, ¹⁵N-labeling of the amide nitrogen would allow for the direct monitoring of the local environment around this residue through ¹H-¹⁵N HSQC experiments. Changes in the chemical shift of this labeled site upon binding to a target protein or other molecule can provide precise information about the binding interface and any conformational changes that occur. nih.gov Furthermore, temperature-dependent ¹H NMR studies on similar N-alkylated glycoconjugates have been used to determine the rotational barriers of cis/trans rotamers, providing insights into the molecule's dynamic properties. beilstein-journals.org

Below is a table summarizing the potential applications of isotopically labeled this compound in biomolecular NMR.

| Isotope Label | NMR Application | Information Gained |

| ¹³C | Heteronuclear NMR (e.g., ¹H-¹³C HSQC) | Probing the local electronic environment and conformational changes at the labeled carbon position. |

| ¹⁵N | Heteronuclear NMR (e.g., ¹H-¹⁵N HSQC) | Monitoring the amide bond environment, hydrogen bonding, and protein-peptide interactions. sigmaaldrich.com |

| ²H (Deuterium) | Simplification of ¹H NMR spectra | Reducing spectral crowding and enabling the study of larger biomolecular systems. isotope.com |

Utility in Mass Spectrometry (MS)-Based Proteomics and Metabolomics

Mass spectrometry is a highly sensitive analytical technique used to identify and quantify molecules in complex mixtures, making it indispensable for proteomics and metabolomics. Isotope labeling in conjunction with MS allows for accurate quantification and differentiation of molecules from different samples.

In the field of proteomics , which is the large-scale study of proteins, stable isotope labeling by amino acids in cell culture (SILAC) is a common technique. While SILAC is primarily for in-cell labeling, synthetic peptides containing isotopically labeled amino acids are crucial as internal standards for targeted proteomics. nih.gov An isotopically labeled version of this compound could be incorporated into a synthetic peptide that mimics a segment of a target protein. This heavy-labeled peptide can be spiked into a biological sample, allowing for precise quantification of the corresponding endogenous, unlabeled peptide through the comparison of their mass spectrometry signal intensities. nih.gov The N-(1-ethylpropyl) group would confer increased hydrophobicity to the peptide, which can enhance its retention in reversed-phase chromatography and potentially improve its ionization efficiency in the mass spectrometer. acs.org

In metabolomics , the study of small molecule metabolites, isotopically labeled compounds are used as tracers to follow metabolic pathways and as internal standards for accurate quantification. creative-proteomics.com While this compound itself is a synthetic building block, its incorporation into a metabolically stable peptide could be used to probe the activity of certain proteases or to track the fate of the peptide in a biological system. For instance, a study on collagen-induced arthritis in mice used gas chromatography-mass spectrometry to reveal alterations in amino acid metabolism, highlighting the importance of amino acid profiling in disease states. nih.gov The use of labeled peptides containing this compound could aid in similar studies by providing a stable, quantifiable marker.

The table below outlines the utility of isotopically labeled this compound in MS-based proteomics and metabolomics.

| Research Area | Application | Benefit of N-(1-ethylpropyl)-glycine |

| Proteomics | Internal standard for targeted quantification of peptides. | Increased hydrophobicity may improve chromatographic separation and MS signal. acs.org |

| Proteomics | Aid in de novo peptide sequencing by providing a known mass shift. | The unique mass of the N-alkylated residue can help in identifying fragment ions. wikipedia.org |

| Metabolomics | Tracer for studying peptide uptake and degradation. | The N-alkylation can increase resistance to enzymatic degradation, prolonging its presence in a biological system. |

| Metabolomics | Internal standard for quantification of related metabolites. | Provides a stable, non-endogenous reference for accurate measurement. creative-proteomics.com |

Q & A

Basic: What are the optimal coupling reagents and conditions for introducing N-Fmoc-N-(1-ethylpropyl)-glycine in solid-phase peptide synthesis (SPPS)?

Answer: Standard coupling protocols for Fmoc-protected branched alkyl glycines, such as this compound, typically employ PyBOP®/DIPEA in DMF or NMP. However, steric hindrance from the 1-ethylpropyl group may reduce coupling efficiency. Pre-activation of the amino acid (e.g., using HATU or COMU with 0.1 M HOAt) and extended reaction times (2–4 hours) are recommended. For challenging sequences, double couplings or microwave-assisted synthesis (50°C, 30 minutes) can improve incorporation .

Advanced: How can steric hindrance from the N-(1-ethylpropyl) group be systematically addressed during SPPS?

Answer: Steric effects can lead to incomplete deprotection or coupling. Strategies include:

- Temperature modulation : Conduct coupling at 40–50°C to enhance reagent mobility.

- Alternative coupling agents : Use HCTU or Oxyma Pure with DIC for reduced racemization risk .

- Backbone modification : Incorporate Dmb (2,4-dimethoxybenzyl)-protected glycine residues to reduce aggregation during synthesis .

Monitor reaction progress via Kaiser tests or in-situ FTIR to detect free amine groups .

Basic: What purification methods are most effective for isolating this compound-containing peptides?

Answer: Reverse-phase HPLC (RP-HPLC) with a C18 column and a gradient of 0.1% TFA in acetonitrile/water is standard. For hydrophobic peptides, adding 10% IPA to the mobile phase improves resolution. Analytical validation via MALDI-TOF MS or ESI-MS ensures correct mass, while HPLC purity ≥99% is achievable with iterative runs .

Advanced: How does the N-(1-ethylpropyl) substituent influence peptide secondary structure and aggregation propensity?

Answer: The branched alkyl group disrupts α-helix and β-sheet formation due to restricted conformational flexibility. Circular dichroism (CD) spectroscopy reveals increased random coil signals in glycine-rich regions. Aggregation can be quantified via dynamic light scattering (DLS) or Thioflavin T assays. To mitigate aggregation, incorporate solubilizing tags (e.g., PEG linkers) or use chaotropic agents (6 M guanidine HCl) during synthesis .

Basic: What storage conditions are critical for maintaining the stability of this compound?

Answer: Store the compound at –20°C in airtight, light-resistant containers under argon. Avoid freeze-thaw cycles by aliquoting into single-use vials. Short-term storage (≤1 week) at 4°C is acceptable if desiccated. Purity degradation >5% (monitored via HPLC) necessitates repurification .

Advanced: How can researchers resolve contradictions in reported coupling efficiencies for N-alkyl glycine derivatives?

Answer: Discrepancies often arise from differences in resin swelling, solvent choice (DMF vs. NMP), or activation methods. Systematic optimization should include:

- Solvent screening : Test DCM:DMF (1:1) mixtures for improved solubility.

- Resin compatibility : Use low-loading Wang resin (0.2 mmol/g) to reduce steric crowding.

- Kinetic analysis : Compare reaction rates via LC-MS to identify rate-limiting steps .

Basic: What analytical techniques are recommended for assessing the purity of this compound?

Answer: Use UPLC-MS with a HILIC column (e.g., Acquity BEH Amide) for polar impurities. Quantify residual Fmoc-OSu (a common byproduct) via UV detection at 265 nm. For non-volatile contaminants, ion-pair chromatography with 10 mM ammonium formate (pH 3.0) provides baseline separation .

Advanced: What synthetic strategies improve the yield of this compound in solution-phase chemistry?

Answer: Schlenk techniques under inert atmosphere minimize oxidation. Key steps:

Activation : Use EDCI/HOBt in DMF at –15°C to suppress racemization.

Work-up : Extract unreacted Fmoc-Cl with cold 0.1 M HCl.

Crystallization : Recrystallize from ethyl acetate/hexane (1:5) at –20°C.

Characterize intermediates via -NMR (δ 7.3–7.8 ppm for Fmoc aromatic protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.